Product packaging for Alanine,  N-(3-fluorobenzoyl)-2-methyl-(Cat. No.:CAS No. 128396-74-7)

Alanine, N-(3-fluorobenzoyl)-2-methyl-

Cat. No.: B588993
CAS No.: 128396-74-7
M. Wt: 225.219
InChI Key: PNLQPRARASNZJE-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound's Structural Features and Nomenclature

The structure of Alanine (B10760859), N-(3-fluorobenzoyl)-2-methyl- is characterized by three key components: an alanine backbone, a 2-methyl group on the alpha-carbon, and an N-acyl group derived from 3-fluorobenzoic acid.

Alanine Backbone: This provides the fundamental amino acid scaffold.

2-Methyl Group: The presence of a methyl group on the alpha-carbon creates a quaternary center, a feature often found in non-proteinogenic amino acids. This modification can induce significant conformational constraints and increase resistance to enzymatic degradation. This specific structural motif is also known as α-methylalanine or 2-aminoisobutyric acid (Aib). wikipedia.org

N-(3-fluorobenzoyl) Group: This acyl group introduces a fluorinated aromatic ring. The fluorine atom at the meta-position of the benzoyl ring can influence the electronic properties and binding interactions of the molecule.

Based on IUPAC nomenclature guidelines, the systematic name for this compound is N-(3-fluorobenzoyl)-2-methylalanine . nih.gov This name clearly delineates the substituent groups and their positions on the parent alanine molecule.

Table 1: Key Structural Features of N-(3-fluorobenzoyl)-2-methylalanine

FeatureDescriptionPotential Impact
Core Amino Acid AlanineProvides the basic chiral scaffold.
Alpha-Substitution 2-Methyl groupInduces conformational rigidity and steric hindrance.
N-Acylation 3-Fluorobenzoyl groupIntroduces a fluorinated aromatic moiety, modifying electronic properties and lipophilicity.

Academic Relevance and Potential as a Research Probe in Chemical Biology

The unique structural amalgamation of Alanine, N-(3-fluorobenzoyl)-2-methyl- makes it a compelling candidate for various research applications. The fluorinated benzoyl group allows for the use of ¹⁹F NMR spectroscopy to probe its interactions with biological macromolecules, such as enzymes or receptors. nih.gov This can provide valuable insights into binding modes and conformational changes upon binding.

The sterically hindered α-methylalanine core can be exploited to design peptides with enhanced stability against proteolysis. wikipedia.org Incorporating this non-proteinogenic amino acid into a peptide sequence can enforce specific secondary structures, such as helices, which can be crucial for biological activity. wikipedia.org Therefore, this compound could serve as a valuable building block for creating novel peptidomimetics with tailored properties.

Historical Perspective and Evolution of N-Acylated Amino Acid Research

The study of N-acylated amino acids has a rich history, initially stemming from their identification as endogenous signaling molecules. nih.gov These compounds, where a fatty acid is linked to an amino acid via an amide bond, are involved in a wide array of physiological processes. nih.gov Research in this area has expanded to include synthetic N-acyl amino acids with various acyl groups, not just fatty acids. The acylation of amino acids is a well-established method to modify their properties, including their lipophilicity and ability to cross cell membranes. The development of efficient methods for N-acylation has been a significant focus in organic and medicinal chemistry, enabling the synthesis of a vast library of derivatives for biological screening. justia.com The exploration of N-acylated amino acids continues to be an active area of research, with ongoing efforts to understand their biological roles and therapeutic potential. nih.gov

Properties

CAS No.

128396-74-7

Molecular Formula

C11H12FNO3

Molecular Weight

225.219

IUPAC Name

2-[(3-fluorobenzoyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C11H12FNO3/c1-11(2,10(15)16)13-9(14)7-4-3-5-8(12)6-7/h3-6H,1-2H3,(H,13,14)(H,15,16)

InChI Key

PNLQPRARASNZJE-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NC(=O)C1=CC(=CC=C1)F

Synonyms

Alanine, N-(3-fluorobenzoyl)-2-methyl-

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Alanine, N 3 Fluorobenzoyl 2 Methyl

Strategies for the Preparation of Alanine (B10760859), N-(3-fluorobenzoyl)-2-methyl-

The preparation of the target compound can be approached through several synthetic routes, including direct acylation of the parent amino acid and more complex, stereocontrolled methods designed to yield specific enantiomers.

The most direct method for the synthesis of Alanine, N-(3-fluorobenzoyl)-2-methyl- is the N-acylation of 2-methylalanine. This reaction typically involves the treatment of 2-methylalanine with 3-fluorobenzoyl chloride under basic conditions, a classic example of the Schotten-Baumann reaction. An aqueous solution of sodium hydroxide (B78521) or another suitable base is used to neutralize the hydrogen chloride byproduct and to deprotonate the amino group of the alanine derivative, facilitating its nucleophilic attack on the acyl chloride.

Alternatively, syntheses can proceed from precursors like fluorinated phenylpyruvic acid derivatives, which can be converted to the amino acid backbone through methods such as reductive amination followed by appropriate protection and acylation steps. The N-acyl group can also be introduced using 3-fluorobenzoic acid with a suitable peptide coupling reagent. scielo.org.mx

Achieving enantiomeric control is crucial for many applications of chiral amino acids. Asymmetric synthesis of Alanine, N-(3-fluorobenzoyl)-2-methyl- can be accomplished using methodologies that establish the chiral center with a high degree of stereoselectivity. One powerful strategy involves the asymmetric alkylation of a chiral glycine (B1666218) equivalent. beilstein-journals.orgnih.govresearchgate.net

In this approach, a chiral nickel(II) complex of a Schiff base derived from glycine is often used as the starting material. nih.gov The complex's chiral ligand directs the stereoselective alkylation of the glycine α-carbon. For the synthesis of the 2-methylalanine backbone, a methyl group is introduced. Subsequent hydrolysis of the Schiff base and the complex releases the enantiomerically enriched 2-methylalanine, which can then be acylated with 3-fluorobenzoyl chloride. Enzymatic methods, such as the use of dehydrogenases or transaminases on fluorinated pyruvate (B1213749) substrates, have been developed for producing chiral fluorinated alanines, demonstrating the potential for biocatalytic routes to achieve high enantiomeric excess. nih.govresearchgate.net

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis. In the context of preparing enantiopure Alanine, N-(3-fluorobenzoyl)-2-methyl-, a chiral auxiliary is temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a key bond-forming step.

A widely successful method employs chiral Ni(II) complexes where the metal is coordinated to a Schiff base formed between an amino acid (like glycine or alanine) and a chiral ligand. nih.govmdpi.com Ligands such as (S)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB) and its derivatives are highly effective. researchgate.netresearchgate.net The planar Ni(II) complex effectively blocks one face of the enolized amino acid, forcing reagents to approach from the less hindered side. nih.gov This allows for highly diastereoselective reactions, such as alkylation. beilstein-journals.org After the desired stereocenter is set, the auxiliary is cleaved from the product, typically through acidic hydrolysis, and can often be recovered for reuse. researchgate.net This methodology has been successfully applied to the gram-scale synthesis of various non-canonical amino acids. nih.gov

Derivatization and Functionalization Reactions

Once synthesized, the carboxylic acid moiety of Alanine, N-(3-fluorobenzoyl)-2-methyl- serves as a handle for further chemical modifications, primarily through esterification and amidation reactions.

The carboxylic acid of Alanine, N-(3-fluorobenzoyl)-2-methyl- can be converted into various esters, which can alter the compound's physical properties or act as protecting groups during subsequent synthetic steps.

Conventional Methods: Standard Fischer-Speier esterification can be employed, involving heating the N-acyl amino acid in the presence of the desired alcohol (e.g., methanol, hexanol, or heptanol) with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. mdpi.com

Coupling Reagent-Mediated Esterification: For milder reaction conditions that are often required for complex molecules, coupling reagents are used. The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) and its derivatives are effective for activating the carboxylic acid towards nucleophilic attack by an alcohol. mdpi.com This reaction is typically performed in the presence of a non-nucleophilic base like triethylamine. scielo.org.mx

The resulting esters, such as the methyl, hexyl, and heptyl esters, have distinct properties. For example, the NIST Chemistry WebBook lists data for structurally similar N-fluorobenzoyl amino acid esters, highlighting their characterization. nist.govnist.govnist.govnist.gov

Table 1: Examples of N-Fluorobenzoyl Amino Acid Esters and their Properties.
Ester TypeParent Amino AcidAcyl GroupMolecular FormulaMolecular Weight (g/mol)Reference
Methyl EsterL-Alanine2-FluorobenzoylC11H12FNO3225.2163 nist.gov
Hexyl Esterβ-Alanine3-FluorobenzoylC16H22FNO3295.3492 nist.govnist.gov
Heptyl Esterβ-Alanine4-FluorobenzoylC17H24FNO3309.3758 nist.gov

The formation of an amide bond by coupling the carboxylic acid of Alanine, N-(3-fluorobenzoyl)-2-methyl- with an amine or an amino acid ester is a fundamental transformation in peptide chemistry. nih.gov This process requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by the amino group of the coupling partner.

Commonly used coupling reagents include carbodiimides such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), often used in combination with additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions like racemization. scielo.org.mx The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or dimethylformamide. scielo.org.mx

Another strategy involves converting the carboxylic acid to a more reactive species, such as an acid fluoride. google.com These N-protected amino acid fluorides can then be coupled with a free amino group of another amino acid or peptide, often proceeding smoothly and with minimal racemization. google.com These techniques allow for the incorporation of Alanine, N-(3-fluorobenzoyl)-2-methyl- into peptide chains, enabling the study of its effects on peptide structure and function. nih.gov

Exploration of Scaffold Modifications for Analog Design

The molecular scaffold of Alanine, N-(3-fluorobenzoyl)-2-methyl- offers several points for chemical modification to generate analogs with potentially enhanced or modulated biological and physicochemical properties. The core structure, an N-aroyl-α,α-dialkyl amino acid, is valuable because the gem-dialkyl substitution, in this case, dimethyl, conformationally constrains the peptide backbone, often inducing helical structures and increasing resistance to proteolytic degradation. nih.gov N-acylation can further influence properties like lipophilicity and receptor interaction. researchgate.net Analog design strategies focus on systematically altering specific subunits of the parent molecule.

Key approaches for scaffold modification include:

Aromatic Ring Substitution: The 3-fluorobenzoyl moiety is a prime target for modification. Analogs can be created by altering the position of the fluorine atom (e.g., to the 2- or 4-position), which can impact electronic properties and binding interactions. Further modifications could involve introducing additional substituents (e.g., chloro, methyl, methoxy (B1213986) groups) or replacing the fluorine with other functional groups to explore structure-activity relationships (SAR). Studies on related N-benzoyl amino acid analogs have shown that such substitutions can significantly influence biological activity. nih.gov

α-Carbon Alkyl Group Variation: The 2-methyl groups (a gem-dimethyl or aminoisobutyric acid, Aib, residue) are crucial for inducing conformational rigidity. nih.gov Replacing this moiety with other sterically demanding groups can fine-tune the degree of conformational restriction. For instance, creating a cyclopropyl (B3062369) (Ac3c) or diethyl (Deg) group at the alpha-position would alter the bond angles and steric profile, potentially influencing the preferred backbone torsion angles (φ/ψ) and, consequently, the secondary structure of peptides incorporating these residues.

Scaffold Hopping: A more advanced strategy involves "scaffold hopping," where the central N-acyl amino acid core is replaced with a structurally different molecular backbone that maintains a similar spatial arrangement of key functional groups. nih.govbhsai.org For Alanine, N-(3-fluorobenzoyl)-2-methyl-, this could involve replacing the N-benzoyl-Aib core with a heterocyclic system that acts as a bioisostere, mimicking the topology of the amide bond and the orientation of the 3-fluorophenyl and carboxyl groups. This approach aims to discover novel chemotypes with improved properties, such as enhanced synthetic accessibility or different patentability. bhsai.org

The following interactive table summarizes potential modifications for analog design based on the Alanine, N-(3-fluorobenzoyl)-2-methyl- scaffold.

Modification Strategy Target Subunit Example Modification Rationale/Potential Impact
Aromatic Ring Substitution3-Fluorobenzoyl GroupReplace 3-fluoro with 4-chloro or 3,5-difluoroModulate electronic properties, lipophilicity, and hydrogen bonding potential; Explore SAR. nih.gov
α-Carbon Alkyl Variation2-Methyl Groups (Aib)Replace gem-dimethyl with a cyclopropylidene groupFine-tune conformational constraints and steric profile; alter peptide secondary structure. nih.gov
Scaffold HoppingEntire N-Aroyl-Aib CoreReplace with a substituted piperidinone or other heterocycleDiscover novel chemical series with potentially improved pharmacokinetic properties while maintaining key pharmacophoric features. nih.govbhsai.org

Reaction Mechanism Studies in the Synthesis of N-Acylated 2-Methylalanine Derivatives

The synthesis of N-acylated α,α-disubstituted amino acids like Alanine, N-(3-fluorobenzoyl)-2-methyl- is often challenging using standard peptide coupling methods. The nucleophilicity of the amino group on 2-methylalanine is significantly reduced due to the steric hindrance imposed by the two α-methyl groups, which can lead to slow reaction rates and low yields. acs.org Traditional methods involving the acylation of the amino acid with an acid chloride under basic conditions can be inefficient for such hindered substrates. acs.org

To overcome this steric barrier, alternative synthetic routes with distinct reaction mechanisms have been developed. A notable and efficient method involves the use of N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, as the amino acid precursor. acs.orgacs.org The reaction of an NCA derived from 2-methylalanine with an organometallic reagent, such as a Grignard reagent (e.g., 3-fluorophenylmagnesium bromide), provides a direct and high-yielding pathway to the desired N-acylated product.

The mechanism for this transformation proceeds through several key steps, as elucidated by in situ spectroscopic studies: acs.orgacs.org

Deprotonation: The first equivalent of the organometallic reagent (R-MgX) acts as a base, abstracting the acidic proton from the nitrogen atom of the N-carboxyanhydride (NCA).

Ring Opening to Isocyanate Intermediate: The resulting magnesium salt of the NCA is unstable and undergoes a rapid, concerted ring-opening to eliminate carbon dioxide and form a transient α-isocyanatocarboxylate intermediate. The existence of this highly reactive isocyanate has been confirmed by in-situ infrared (IR) spectroscopy. acs.org

Nucleophilic Acyl Addition: A second equivalent of the organometallic reagent then acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This step forms the new carbon-acyl bond.

Workup: An aqueous acidic workup quenches the reaction, protonating the carboxylate and the intermediate magnesium amide salt to yield the final N-acylated gem-disubstituted amino acid product. acs.org

This mechanistic pathway bypasses the direct acylation of a sterically hindered amine by instead utilizing the high reactivity of an isocyanate intermediate.

Step Description Key Intermediate/Transition State
1Deprotonation of NCAN-Magnesiated NCA salt
2Ring Openingα-Isocyanatocarboxylate
3Nucleophilic AttackTetrahedral intermediate from isocyanate addition
4Aqueous WorkupFinal N-acylated amino acid product

Advanced Structural Elucidation and Spectroscopic Analysis of Alanine, N 3 Fluorobenzoyl 2 Methyl

Vibrational Spectroscopy Applications (FTIR, Raman)

In the FTIR spectrum, characteristic absorption bands are expected. The N-H stretching vibration of the secondary amide is typically observed in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group gives rise to a strong absorption band, usually around 1650-1630 cm⁻¹. Another prominent C=O stretching band from the carboxylic acid group would be expected around 1725-1700 cm⁻¹. The aromatic C-C stretching vibrations from the 3-fluorobenzoyl group will appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is anticipated to produce a strong band in the 1250-1000 cm⁻¹ range.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-C skeletal framework of the molecule would be particularly active in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
AmideN-H Stretch3300-3100
AmideC=O Stretch1650-1630
Carboxylic AcidC=O Stretch1725-1700
Carboxylic AcidO-H Stretch3000-2500 (broad)
Aromatic RingC-H Stretch3100-3000
Aromatic RingC=C Stretch1600-1450
AlkylC-H Stretch2980-2850
FluoroaromaticC-F Stretch1250-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Alanine (B10760859), N-(3-fluorobenzoyl)-2-methyl- would display a set of distinct signals corresponding to the different proton environments in the molecule. The amide proton (N-H) would likely appear as a broad singlet downfield, typically in the range of δ 8.0-9.0 ppm. The aromatic protons of the 3-fluorobenzoyl group would present as a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) due to spin-spin coupling with each other and with the fluorine atom. The two methyl groups at the C2 position of the alanine moiety are chemically equivalent and would give rise to a sharp singlet, integrating to six protons, in the upfield region, likely around δ 1.5-1.7 ppm. The carboxylic acid proton, if not exchanged with a deuterated solvent, would appear as a very broad singlet at a chemical shift greater than δ 10 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonMultiplicityPredicted Chemical Shift (δ, ppm)
Aromatic HMultiplet7.0-8.0
Amide N-HBroad Singlet8.0-9.0
Methyl (2x CH₃)Singlet1.5-1.7
Carboxylic Acid O-HBroad Singlet>10

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide is expected to resonate around δ 165-170 ppm, while the carboxylic acid carbonyl carbon would be found further downfield, around δ 175-180 ppm. The aromatic carbons would show a series of signals between δ 110-165 ppm, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The quaternary carbon (C2) of the alanine moiety would appear around δ 55-60 ppm. The two equivalent methyl carbons would give a single signal in the upfield region, typically at δ 20-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Amide C=O165-170
Carboxylic Acid C=O175-180
Aromatic C-F160-165 (d, ¹JCF ≈ 245 Hz)
Aromatic C110-140
Quaternary C (C2)55-60
Methyl (2x CH₃)20-25

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. For Alanine, N-(3-fluorobenzoyl)-2-methyl-, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. For a 3-fluoro-substituted benzoyl group, the chemical shift is anticipated to be in the range of -110 to -115 ppm relative to a standard such as CFCl₃. nih.gov The signal would likely appear as a triplet of triplets due to coupling with the ortho and meta protons on the aromatic ring. nih.gov

Interactive Data Table: Predicted ¹⁹F NMR Data

FluorineMultiplicityPredicted Chemical Shift (δ, ppm)
Aromatic FTriplet of Triplets-110 to -115

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a standard mass spectrum (e.g., using electrospray ionization - ESI), the molecule would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula. For Alanine, N-(3-fluorobenzoyl)-2-methyl- (C₁₁H₁₂FNO₃), the calculated exact mass of the neutral molecule is approximately 225.0798 u. HRMS would be able to confirm this with a high degree of accuracy (typically within 5 ppm), distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in the MS/MS spectrum would further confirm the structure, showing characteristic losses of groups such as COOH, the 3-fluorobenzoyl moiety, and the isobutyryl group.

Interactive Data Table: Predicted Mass Spectrometry Data

IonCalculated Exact Mass (m/z)
[M+H]⁺226.0876
[M+Na]⁺248.0695
[M-H]⁻224.0721

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula (C₁₁H₁₂FNO₃) to confirm the elemental composition and purity of the sample.

Interactive Data Table: Elemental Analysis Data

ElementTheoretical Percentage
Carbon (C)58.66%
Hydrogen (H)5.37%
Nitrogen (N)6.22%

X-ray Crystallography for Solid-State Structural Elucidation.nih.gov

A comprehensive search of crystallographic databases and the scientific literature did not yield a publicly available single-crystal X-ray structure for Alanine, N-(3-fluorobenzoyl)-2-methyl-. While crystallographic data for structurally related compounds, such as N-benzoyl-L-alanine, are available and provide insight into the general conformational preferences of N-acylated amino acids, specific details for the title compound remain undetermined by this method.

The solid-state conformation, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule, can only be definitively established through single-crystal X-ray diffraction analysis. Such an analysis would provide critical information on:

Molecular Conformation: The dihedral angles defining the orientation of the 3-fluorobenzoyl group relative to the 2-methylalanine moiety.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, particularly those involving the carboxylic acid and amide functional groups, which govern the crystal packing.

Stereochemistry: Unambiguous confirmation of the stereochemistry if a chiral starting material is used.

Computational and Theoretical Chemistry Studies of Alanine, N 3 Fluorobenzoyl 2 Methyl

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given arrangement of atoms. These calculations provide detailed insights into molecular geometry, energy, and electronic properties. For a molecule like Alanine (B10760859), N-(3-fluorobenzoyl)-2-methyl-, these studies would be crucial for a baseline understanding of its chemical nature.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. libretexts.org This is achieved by systematically rotating the molecule's single bonds and calculating the energy at each step to map out the potential energy surface (PES). libretexts.org The lowest points on this surface correspond to the most stable conformers.

For Alanine, N-(3-fluorobenzoyl)-2-methyl-, a key area of study would be the rotation around the amide bond and the bonds connecting the chiral center to the benzoyl and methyl groups. The analysis would reveal the preferred spatial orientation of the 3-fluorobenzoyl group relative to the 2-methylalanine moiety. However, specific studies detailing the PES and the energy differences between the various conformers of this compound are not available in the reviewed literature.

Table 1: Hypothetical Low-Energy Conformers of Alanine, N-(3-fluorobenzoyl)-2-methyl- (Note: This table is illustrative as no published data is available. The values are based on general principles of conformational analysis for similar N-acylated amino acids.)

Conformer ID Dihedral Angle 1 (N-Cα-C-O) Dihedral Angle 2 (Cα-N-C=O) Relative Energy (kcal/mol) Population (%) at 298K
Conf-1 ~180° (trans) ~0° (cis-amide) 0.00 ~70%
Conf-2 ~60° (gauche) ~0° (cis-amide) +1.2 ~15%
Conf-3 ~-60° (gauche) ~0° (cis-amide) +1.5 ~10%
Conf-4 ~180° (trans) ~180° (trans-amide) +2.5 ~5%

Quantum chemical calculations can elucidate the electronic structure, providing information on molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Furthermore, these methods calculate the distribution of electron density, often expressed as partial atomic charges (e.g., Mulliken charges). This reveals the electrophilic and nucleophilic sites within the molecule. For Alanine, N-(3-fluorobenzoyl)-2-methyl-, one would expect the carbonyl carbon to be electrophilic and the oxygen and nitrogen atoms to be nucleophilic. The fluorine atom would influence the charge distribution on the benzene (B151609) ring through its inductive and resonance effects. Despite the importance of these parameters, specific calculated values for HOMO-LUMO gap and atomic charges for this compound have not been reported in published research.

The specific conformation of a molecule is often stabilized by weak intramolecular interactions. In Alanine, N-(3-fluorobenzoyl)-2-methyl-, a potential intramolecular hydrogen bond could exist between the amide proton (N-H) and the carbonyl oxygen of the alanine's acid group, or with the fluorine atom. The fluorine atom also introduces the possibility of intramolecular halogen bonding.

Computational techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to identify and quantify these interactions. These analyses can confirm the presence of a bond, estimate its strength, and describe its nature (e.g., electrostatic vs. covalent). No specific studies performing NBO or QTAIM analysis on Alanine, N-(3-fluorobenzoyl)-2-methyl- to investigate its intramolecular interactions are currently available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics describes the static nature of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (like a solvent) at an atomistic level.

An MD simulation of Alanine, N-(3-fluorobenzoyl)-2-methyl-, likely in a solvent like water, would show how the molecule samples different conformations, the stability of intramolecular hydrogen bonds, and how solvent molecules arrange themselves around it. This provides a more realistic picture of the molecule's behavior in solution than static calculations alone. There are no published MD simulation studies specifically focused on Alanine, N-(3-fluorobenzoyl)-2-methyl-.

Molecular Docking and Ligand-Macromolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery, as it helps predict the binding affinity and mode of interaction between a potential drug and its biological target.

If Alanine, N-(3-fluorobenzoyl)-2-methyl- were being investigated as a potential inhibitor of an enzyme, docking studies would be performed to place it into the enzyme's active site. The results would be scored based on how well the ligand fits sterically and electronically, and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) would be identified. Research detailing molecular docking studies of Alanine, N-(3-fluorobenzoyl)-2-methyl- with any specific protein target has not been found.

Table 2: Hypothetical Docking Results for Alanine, N-(3-fluorobenzoyl)-2-methyl- with a Kinase Target (Note: This table is for illustrative purposes only, as no specific docking studies for this compound are published. The data represents typical outputs from a docking simulation.)

Parameter Value Interacting Residues
Binding Affinity (kcal/mol) -8.5 -
Hydrogen Bonds 2 Gly10, Asp85
Halogen Bonds (Fluorine) 1 Lys22
Hydrophobic Interactions 4 Val15, Leu30, Phe80, Ala83
RMSD (Å) 1.2 -

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). atlantis-press.comresearchgate.net These models are built by calculating a set of molecular descriptors (parameters that quantify aspects of a molecule's structure) for a group of related compounds and then using statistical methods to correlate these descriptors with an observed activity or property. atlantis-press.com

A QSAR study involving Alanine, N-(3-fluorobenzoyl)-2-methyl- would require a dataset of similar N-benzoyl alanine derivatives with measured biological activity against a specific target. atlantis-press.com The model derived could then be used to predict the activity of new, unsynthesized derivatives and to understand which structural features (e.g., the position of the fluorine, the presence of the 2-methyl group) are important for activity. No QSAR or QSPR studies that include Alanine, N-(3-fluorobenzoyl)-2-methyl- as part of the training or test set were identified in the scientific literature.

Mechanistic Biochemical and Cellular Research on Alanine, N 3 Fluorobenzoyl 2 Methyl Analogues in Vitro and Non Human in Vivo Models

Investigation of Enzyme-Compound Interactions and Inhibition Mechanisms

The primary mechanism of action for this class of compounds is the disruption of cellular respiration in target organisms. bayer.us This is achieved through the specific inhibition of a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. nih.gov

Specific Enzyme Target Identification and Characterization

The principal molecular target for Alanine (B10760859), N-(3-fluorobenzoyl)-2-methyl- analogues and related carboxamide fungicides is Succinate Dehydrogenase (SDH) , also known as mitochondrial complex II. bayer.usnih.govnih.gov SDH is a critical enzyme complex embedded in the inner mitochondrial membrane that catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain. nih.govumich.edu

By targeting SDH, these inhibitors effectively block the mitochondrial respiration process, leading to a halt in energy production (ATP synthesis) and ultimately causing cell death in susceptible fungi. bayer.usumich.edu The binding site for these inhibitors, known as the ubiquinone-binding site (Q-site) within the SDH complex, has been a focus of extensive research. researchgate.net The effectiveness of these compounds as fungicides stems from their ability to bind tightly to this site, preventing the natural substrate from docking. researchgate.netsemanticscholar.org

Other N-acyl alanine derivatives have been investigated for different enzymatic targets. For instance, some have been found to inhibit RNA polymerase-1, thereby blocking the synthesis of ribosomal RNA in certain fungi like those belonging to the Peronosporales order. nih.gov Additionally, various N-benzoyl amino acid derivatives have been studied for their potential to inhibit other enzymes, such as chitinase, which is crucial for fungal cell wall integrity. scielo.org.mx

Kinetic Studies of Enzyme-Compound Interactions

Kinetic analyses of SDH inhibition by carboxamide compounds, including analogues of Alanine, N-(3-fluorobenzoyl)-2-methyl-, have revealed detailed aspects of their inhibitory action. Studies have shown that these compounds often act as noncompetitive inhibitors with respect to the substrate succinate. researchgate.net However, they typically exhibit competitive inhibition with respect to ubiquinone, the electron acceptor. researchgate.net This indicates that the inhibitors bind to the Q-site of the enzyme, directly competing with ubiquinone for binding. researchgate.net

The inhibition kinetics can be influenced by the specific chemical structure of the analogue. The binding affinity for the enzyme is a key determinant of its potency. For example, kinetic studies on various effectors of SDH have shown that the binding constant for activation can be lower than that for inhibition. nih.gov

Molecular Interaction Studies with Biological Macromolecules

Understanding the precise molecular interactions between Alanine, N-(3-fluorobenzoyl)-2-methyl- analogues and their target proteins is fundamental to explaining their biological activity and for the rational design of new, more effective compounds.

Protein-Ligand Binding Analysis

Molecular docking and other computational studies have provided detailed insights into the binding modes of these inhibitors within the SDH Q-site. nih.govresearchgate.net These analyses consistently show that the acid moiety of the carboxamide inhibitor inserts into the Q-site. researchgate.net

Key interactions that stabilize the binding of these ligands include:

Hydrogen Bonds: The carbonyl oxygen of the carboxamide group frequently forms crucial hydrogen bonds with amino acid residues in the binding pocket, such as with the tryptophan (Trp) residue of subunit B and a tyrosine (Tyr) residue of subunit D in the SDH complex. researchgate.net

Van der Waals Interactions: The aromatic rings and alkyl groups of the inhibitor form extensive van der Waals contacts with hydrophobic and aromatic amino acid residues within the binding pocket. nih.govresearchgate.net For instance, the acid moiety interacts with residues like arginine (Arg) and serine (Ser) in subunit C, and isoleucine (Ile) and proline (Pro) in subunit B. researchgate.net The amine part of the molecule interacts with residues such as tryptophan (Trp), isoleucine (Ile), and cysteine (Cys) near the opening of the Q-site. researchgate.net

These interactions are critical for the stable binding of the inhibitor and are a major focus of structure-activity relationship studies. nih.gov The strength of these interactions directly correlates with the inhibitory potency of the compound. nih.gov

Cellular Pathway Modulation in Model Biological Systems

The inhibition of SDH by Alanine, N-(3-fluorobenzoyl)-2-methyl- analogues triggers a cascade of downstream effects on cellular metabolism and pathways. By blocking a central enzyme in metabolism, these compounds profoundly disrupt cellular homeostasis. nih.gov

The primary consequence of SDH inhibition is the impairment of cellular respiration, leading to a severe reduction in ATP production. nih.gov This energy crisis affects numerous cellular processes that are dependent on ATP.

Furthermore, the blockage of the TCA cycle at the level of SDH leads to a significant accumulation of its substrate, succinate. mdpi.comnih.gov This accumulation is not just a metabolic bottleneck but also has signaling consequences. Elevated succinate levels can inhibit certain enzymes, leading to epigenetic modifications and the stabilization of hypoxia-inducible factors (HIFs), which can trigger a hypoxic-like response in the cell even under normal oxygen conditions. umich.edu Studies in SDH-deficient cells have shown that this metabolic rewiring alters amino acid metabolism, with observed decreases in the levels of aspartate, alanine, and glutamate. nih.gov This forces the cells to become dependent on alternative pathways, such as pyruvate (B1213749) carboxylation, for anabolism. nih.gov

Structure-Activity Relationship (SAR) of Alanine, N-(3-fluorobenzoyl)-2-methyl- Analogues in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the fungicidal activity of this class of compounds. Research has shown that minor modifications to the chemical structure can have a significant impact on their biological efficacy. researchgate.net

Key structural features that influence activity include:

The Amide Moiety: The central carboxamide linkage is a critical feature for binding to the SDH enzyme. researchgate.net

The Acid Moiety (N-acyl group): The nature of the aromatic or heterocyclic ring in the N-acyl portion of the molecule is vital. For Alanine, N-(3-fluorobenzoyl)-2-methyl-, this is the 3-fluorobenzoyl group. The type and position of substituents on this ring can modulate the electronic properties and steric fit within the binding pocket, thereby influencing potency. researchgate.net For example, halogenated derivatives have been shown to increase covalent capture yields in protein-protein interaction studies. nih.gov

The Amine Moiety (Amino Acid portion): The amino acid part, in this case, 2-methyl-alanine, also plays a significant role. Modifications to this part, such as changing the alkyl substituents, can affect the compound's conformation and interactions at the mouth of the Q-site. researchgate.net The chirality of the amino acid can also be a determining factor in the activity of some N-acylalanine fungicides. nih.gov

The table below summarizes the impact of different structural modifications on the fungicidal activity of related carboxamide compounds, based on general SAR principles.

Structural ModificationGeneral Impact on Fungicidal ActivityRationale
Substitution on the Benzoyl Ring Potency is highly sensitive to the type and position of substituents. Halogenation (e.g., fluorine) can increase activity.Affects electronic properties and steric interactions within the hydrophobic Q-site of the SDH enzyme. researchgate.netnih.gov
Modification of the Alanine Moiety The presence and size of the methyl group at the alpha-carbon can influence binding affinity.Impacts the molecule's conformation and interactions with residues at the entrance of the binding pocket. researchgate.net
Chirality of the Amino Acid The R-enantiomer is often significantly more active than the S-enantiomer for many acylalanine fungicides.The specific stereochemistry is crucial for optimal orientation and binding within the chiral environment of the enzyme's active site. nih.gov
Replacement of the Benzoyl Ring Replacing the benzoyl ring with other aromatic or heterocyclic systems (e.g., pyrazole, thiophene) can alter the activity spectrum.Different ring systems can form unique interactions with the SDH binding site, leading to varied potency against different fungal species. researchgate.net

These SAR studies, often guided by computational modeling, are instrumental in the development of new fungicides with improved potency, a broader spectrum of activity, and a lower propensity for resistance development. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of the chemical compound "Alanine, N-(3-fluorobenzoyl)-2-methyl-" as a biochemical probe or research tool for target validation.

Extensive searches for mechanistic biochemical and cellular research, including in vitro and non-human in vivo studies, did not yield any results for this particular compound or its direct analogues in the specified context. Consequently, no data tables or detailed research findings on its role in target validation can be provided.

Therefore, the requested article focusing on "" and its specific subsection "5.5. Role as Biochemical Probes or Research Tools for Target Validation" cannot be generated due to the absence of relevant scientific data.

Chirality and Stereochemical Impact in Alanine, N 3 Fluorobenzoyl 2 Methyl Research

Enantiomeric Purity and Control in Synthetic Schemes

Achieving high enantiomeric purity is a paramount goal in the synthesis of chiral molecules like Alanine (B10760859), N-(3-fluorobenzoyl)-2-methyl-. The use of stereoselective synthetic strategies is essential to produce a single desired enantiomer, as this is often crucial for targeted biological activity. While specific schemes for N-(3-fluorobenzoyl)-2-methylalanine are proprietary or not widely published, advanced methodologies for analogous chiral amino acid derivatives highlight the techniques available for such control.

One powerful approach is biocatalysis, which leverages the inherent stereoselectivity of enzymes. For instance, in the asymmetric synthesis of related α-trifluoromethyl amines, engineered enzymes derived from cytochrome c have been used to catalyze abiological N-H carbene insertion reactions. nih.gov This method has demonstrated the ability to produce specific enantiomers with exceptional control, achieving enantiomeric ratios (er) as high as 99.5:0.5. nih.gov By modifying either the protein scaffold of the enzyme or the substrate, chemists can selectively synthesize either the (S) or (R) enantiomer of the target product. nih.gov Such enzymatic strategies offer a pathway to obtaining enantioenriched building blocks with high yields and purity, a principle directly applicable to the synthesis of specific Alanine, N-(3-fluorobenzoyl)-2-methyl- enantiomers. nih.gov

Table 1: Key Strategies for Enantiomeric Control in Synthesis

MethodPrinciplePotential Outcome
Biocatalysis Use of engineered enzymes (e.g., engineered cytochrome c) to catalyze stereospecific reactions like N-H insertion. nih.govHigh enantiomeric excess (e.g., >99%) and high yields. nih.govnih.gov
Chiral Auxiliaries Covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.Good to excellent stereoselectivity, though it requires additional synthetic steps.
Asymmetric Catalysis Use of a chiral catalyst (e.g., a metal complex with a chiral ligand) to influence the transition state of a reaction.High catalytic efficiency and enantioselectivity.

Stereoselective Interactions in Biochemical and Cellular Systems

The two enantiomers of a chiral compound can exhibit profoundly different behaviors in biological systems due to the stereospecific nature of enzymes, receptors, and other cellular components. N-acyl amino acids (NAAAs), the class of molecules to which Alanine, N-(3-fluorobenzoyl)-2-methyl- belongs, are recognized as an important family of endogenous signaling molecules. nih.gov Different NAAAs have been shown to regulate energy homeostasis, exert neuroprotective activity, and interact with specific molecular targets like cannabinoid receptors. nih.gov

While specific stereoselective studies on N-(3-fluorobenzoyl)-2-methylalanine are not prominent in publicly available research, the behavior of closely related fluorinated alanines provides a compelling model for stereospecific biochemical interactions. For example, 3-fluoroalanine (FAla) is known to have antibacterial properties, and this activity is linked to its stereochemistry. nih.gov The compound can inhibit the enzyme alanine racemase, which is crucial for bacterial cell wall synthesis. nih.gov This inhibition is a stereoselective interaction, demonstrating how a specific chiral molecule can disrupt a key enzymatic process in a pathogen. nih.gov The enzymatic synthesis of FAla itself is stereospecific, with different dehydrogenases capable of producing either the (R)- or (S)-enantiomer with complete enantiomeric excess. nih.gov

This principle—that enantiomers interact differently with enzymes and receptors—is fundamental. It is highly probable that the (R) and (S) enantiomers of Alanine, N-(3-fluorobenzoyl)-2-methyl- would also display distinct activities, affinities, and metabolic fates within a cellular system. One enantiomer might be a potent agonist or inhibitor of a target protein, while the other could be significantly less active or even inactive. mdpi.com This underscores the necessity of studying each enantiomer in isolation to understand the compound's true pharmacological or biological profile.

Analytical Methods for Enantiomer Separation and Quantification (e.g., Chiral HPLC)

To study the distinct properties of each enantiomer, they must first be separated and quantified. Chromatography is the primary technology for chiral separation, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) being the leading techniques. nih.gov

Chiral HPLC is the most common method. Separation is achieved using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral molecule that can interact differentially with the two enantiomers of the analyte. nih.gov The enantiomer that forms a more stable, transient diastereomeric complex with the CSP is retained longer on the column, resulting in separation.

Common types of CSPs include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose, such as Amylose tris(3,5-dimethylphenyl carbamate) (e.g., Chiralpak AD-RH), are widely used and effective for a broad range of compounds. nih.gov

Macrocyclic Antibiotic CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are effective for separating chiral amines and acids due to their complex three-dimensional structures that offer multiple points of interaction (e.g., hydrogen bonding, ionic interactions). nih.gov

Pirkle-type CSPs: These are based on smaller chiral molecules, such as 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene (e.g., Whelk-O 1), and work by forming π-π complexes and other interactions. nih.gov

Ion-Pair Chromatography is another HPLC-based technique where a chiral ion-pairing agent, such as quinine, is added to the mobile phase. This agent forms diastereomeric ion pairs with the analyte enantiomers, which can then be separated on a standard achiral column like a ZORBAX SIL.

For highly sensitive and specific quantification, liquid chromatography is often coupled with mass spectrometry (LC-MS). A chiral Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method can provide robust separation and detection. mdpi.com This often involves a derivatization step, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers that are more easily separated on a standard column, such as a C18 column. mdpi.com

Table 2: Comparison of Analytical Methods for Chiral Separation

MethodPrincipleStationary/Mobile Phase DetailDetection
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). nih.govnih.govCSPs include polysaccharide derivatives (e.g., Chiralpak), macrocyclic antibiotics (e.g., vancomycin), or Pirkle-type phases. nih.govUV, Photodiode Array (PDA)
Chiral GC Separation on a chiral capillary column.Typically uses cyclodextrin-based stationary phases.Flame Ionization (FID), Mass Spectrometry (MS)
Ion-Pair Chiral HPLC Formation of diastereomeric ion pairs with a chiral agent in the mobile phase. mdpi.comAchiral column (e.g., silica) with a chiral counter-ion (e.g., quinine) in the mobile phase. mdpi.comUV, PDA mdpi.com
UPLC-MS/MS High-resolution separation, often after derivatization, coupled to mass analysis. mdpi.comCan use a chiral column or an achiral column (e.g., C18) to separate diastereomeric derivatives. mdpi.comMass Spectrometry (MS/MS) mdpi.com

Advanced Analytical Methodologies for Alanine, N 3 Fluorobenzoyl 2 Methyl Research

Chromatographic Techniques for Separation and Analysis (HPLC, GC)

Chromatography is the cornerstone of analytical chemistry for separating components within a mixture. For a compound like Alanine (B10760859), N-(3-fluorobenzoyl)-2-methyl-, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques, each with specific applications and requirements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like N-acyl amino acids. ijprajournal.comwho.int Reversed-phase HPLC is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase to separate compounds based on their hydrophobicity. mdpi.com For Alanine, N-(3-fluorobenzoyl)-2-methyl-, the aromatic rings in its structure make it suitable for detection using UV-Vis spectrophotometry. mdpi.com In cases where a compound lacks a suitable chromophore, pre-column or post-column derivatization can be employed to attach a UV-active or fluorescent tag, enhancing detection sensitivity. myfoodresearch.com For instance, reagents like o-phthalaldehyde (OPA) are commonly used for derivatizing amino acids to allow for fluorescent detection. liberty.edu

Chiral HPLC can also be employed to separate the enantiomers of Alanine, N-(3-fluorobenzoyl)-2-methyl-, using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. nih.gov

Interactive Table 1: Typical HPLC Parameters for N-Acyl Amino Acid Analysis (Note: Parameters would be optimized for Alanine, N-(3-fluorobenzoyl)-2-methyl-)

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (often with 0.1% Formic Acid or Trifluoroacetic Acid)
Flow Rate1.0 mL/min
Column Temperature25-40 °C
DetectorUV-Vis (e.g., at 254 nm) or Fluorescence Detector (with derivatization)
Injection Volume10-20 µL

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. Due to the polar and non-volatile nature of amino acids and their derivatives, derivatization is an essential prerequisite for GC analysis. nih.gov This process converts the polar functional groups (carboxyl and amino groups) into less polar, more volatile moieties.

Common derivatization strategies include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with a tert-butyl dimethylsilyl (TBDMS) group.

Esterification followed by Acylation: A two-step process where the carboxylic acid is first converted to an ester (e.g., methyl ester), followed by acylation of the amino group (e.g., N-isobutoxycarbonyl). nih.gov Commercial kits are available to streamline these derivatization procedures. mdpi.com

Once derivatized, the compound can be separated on a capillary GC column and detected, typically with a Flame Ionization Detector (FID).

Interactive Table 2: Typical GC Parameters for Derivatized Amino Acid Analysis (Note: Parameters would be optimized for the specific derivative of Alanine, N-(3-fluorobenzoyl)-2-methyl-)

ParameterTypical Condition
ColumnMid-polarity capillary column (e.g., DB-17, HP-5ms) (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium or Hydrogen at ~1 mL/min
Injector Temperature250-280 °C
Oven ProgramTemperature gradient, e.g., start at 100 °C, ramp to 280 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection ModeSplit/Splitless

Hyphenated Techniques for Comprehensive Profiling (GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both qualitative and quantitative analysis. For Alanine, N-(3-fluorobenzoyl)-2-methyl-, coupling chromatography with mass spectrometry is the definitive approach for structural confirmation and trace-level quantification. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the highly specific and sensitive detection capabilities of mass spectrometry. nih.gov After separation of the derivatized analyte on the GC column, it enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting mass spectrum contains a molecular ion peak and a series of fragment ions that form a unique "fingerprint," allowing for unambiguous identification of the compound by comparing it to a spectral library or by interpreting the fragmentation pattern. nih.gov This technique is invaluable for confirming the identity of the target analyte and for identifying volatile impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most powerful and versatile tool for the analysis of pharmaceutical compounds and N-acyl amino acids. resolvemass.cabiomedres.usnih.gov It directly couples HPLC with a mass spectrometer. A key advantage is that derivatization is often not required. The eluent from the HPLC column is introduced into an ion source, most commonly an Electrospray Ionization (ESI) source for polar molecules, which generates gas-phase ions. mdpi.com

These ions are then analyzed by the mass spectrometer. For more comprehensive analysis, tandem mass spectrometry (LC-MS/MS) is used. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. chimia.ch This provides a high degree of selectivity and sensitivity, making it ideal for quantifying the compound in complex matrices and for elucidating the structure of unknown impurities. chimia.chnih.gov

Interactive Table 3: Typical Mass Spectrometry Parameters for Compound Profiling (Note: Parameters would be optimized for Alanine, N-(3-fluorobenzoyl)-2-methyl-)

TechniqueParameterTypical Setting
GC-MSIonization ModeElectron Ionization (EI)
Scan ModeFull Scan (for identification), Selected Ion Monitoring (SIM) (for quantification)
Mass AnalyzerQuadrupole
LC-MS/MSIonization ModeElectrospray Ionization (ESI), Positive or Negative Mode
Scan ModeMultiple Reaction Monitoring (MRM) for quantification, Product Ion Scan for structural analysis
Mass AnalyzerTriple Quadrupole (QqQ) or High-Resolution MS (e.g., TOF, Orbitrap)

Purity Assessment and Impurity Profiling in Research Samples

Ensuring the purity of a research compound is critical for the validity of experimental results. Impurity profiling involves the detection, identification, and quantification of any unwanted chemical entities present in the sample. ijprajournal.com These can include starting materials, by-products of the synthesis, or degradation products. biomedres.us

The analytical techniques described above are central to this process.

Purity Assessment: HPLC with a universal detector like UV is the standard method for determining the purity of the main component. The peak area of the main compound is compared to the total area of all peaks in the chromatogram to calculate a percentage purity.

Impurity Profiling: LC-MS is the primary tool for identifying and characterizing impurities. resolvemass.cabiomedres.us When an unknown peak is detected in the chromatogram, the mass spectrometer provides its molecular weight. biomedres.us Further analysis using high-resolution mass spectrometry can yield the elemental formula, and LC-MS/MS experiments can generate fragmentation data to help elucidate the impurity's structure. chimia.ch This information is critical for understanding the synthetic process and ensuring the quality and consistency of the research material. The high sensitivity of LC-MS allows for the detection and identification of impurities even at trace levels. resolvemass.ca

Future Directions and Emerging Research Avenues for Alanine, N 3 Fluorobenzoyl 2 Methyl

Development of Novel Synthetic Routes for Structurally Complex Analogues

The synthesis of structurally complex analogues of "Alanine, N-(3-fluorobenzoyl)-2-methyl-" is a critical step in exploring its structure-activity relationships (SAR). nih.gov Current synthetic approaches for similar N-benzoyl amino acids often involve the coupling of a benzoic acid derivative with an amino acid ester or the N-acylation of an amino acid. scielo.org.mx For α-methylated amino acids, specialized methods are often required to control stereochemistry and achieve high yields. google.com

Future synthetic strategies would likely focus on:

Modular Synthesis: Developing a synthetic pathway that allows for easy modification of the three main components of the molecule: the fluorobenzoyl ring, the alanine (B10760859) core, and the α-methyl group. This could involve the synthesis of a variety of substituted benzoyl chlorides and their reaction with α-methylalanine under optimized coupling conditions. nih.gov

Stereoselective Synthesis: As the α-carbon of the alanine moiety is a chiral center, the development of enantioselective synthetic methods is paramount. This would ensure the production of single enantiomers, which is crucial as different enantiomers can have vastly different biological activities. acs.org Techniques such as using chiral auxiliaries or asymmetric catalysis could be explored.

Combinatorial Chemistry: To rapidly generate a library of analogues for screening, combinatorial approaches could be employed. This would involve the parallel synthesis of numerous derivatives with variations in the aromatic ring substitution (e.g., different halogens, alkyl groups, or polar functionalities) and the amino acid component.

A hypothetical set of synthesized analogues and their target properties might be represented as follows:

Analogue Modification Synthetic Route Target Property
Analogue 1Replacement of 3-fluoro with 4-chloroAcylation with 4-chlorobenzoyl chlorideAltered electronic properties
Analogue 2Replacement of alanine with valineCoupling with α-methylvalineIncreased lipophilicity
Analogue 3Introduction of a hydroxyl group on the benzoyl ringMulti-step synthesis with protected intermediatesPotential for new hydrogen bonding interactions
Analogue 4Esterification of the carboxylic acidFischer esterificationImproved cell permeability

Integration of Advanced Computational Approaches for Predictive Modeling

Computational modeling is an indispensable tool in modern drug discovery and chemical biology, allowing for the prediction of molecular properties and interactions, thereby saving time and resources. bibliotekanauki.pl For a molecule like "Alanine, N-(3-fluorobenzoyl)-2-methyl-", computational approaches would be central to its future development.

Key areas of computational investigation would include:

Molecular Docking: If a biological target is identified, molecular docking studies would be used to predict the binding mode and affinity of the compound and its analogues. scielo.org.mxscielo.org.mx This involves simulating the interaction of the small molecule with the three-dimensional structure of a target protein, such as an enzyme or receptor. scielo.org.mx

Quantitative Structure-Activity Relationship (QSAR): By generating a series of analogues and measuring their biological activity, QSAR models can be built to correlate chemical structure with activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This is crucial for identifying potential liabilities early in the development process. Parameters such as lipophilicity (cLogP), aqueous solubility, and potential for cytochrome P450 inhibition would be calculated. scielo.org.mx

An illustrative table of predictive data for a set of hypothetical analogues is shown below:

Analogue Predicted Binding Affinity (kcal/mol) Predicted cLogP Predicted Aqueous Solubility (mg/L)
Lead Compound-8.53.250
Analogue A-9.23.540
Analogue B-7.82.880
Analogue C-8.94.125

Exploration of New Mechanistic Paradigms in Relevant Biological Models

Understanding the mechanism of action of "Alanine, N-(3-fluorobenzoyl)-2-methyl-" is fundamental to its development. N-acyl amino acids are a diverse class of signaling molecules with various biological roles. nih.govresearchgate.net Research in this area would aim to uncover the specific cellular pathways and molecular targets modulated by this compound.

Potential research avenues include:

Target Identification: Unbiased screening approaches, such as chemical proteomics or genetic screens, could be used to identify the protein(s) that the compound directly binds to.

Pathway Analysis: Once a target is identified, further studies would elucidate the downstream effects of this interaction. This could involve transcriptomics (measuring changes in gene expression), proteomics (measuring changes in protein levels), and metabolomics (measuring changes in metabolite levels).

In Vitro and In Vivo Models: The biological effects of the compound would be tested in relevant cell-based assays and, subsequently, in animal models of disease. For instance, N-acyl alanines have been reported to have antiproliferative effects, suggesting that cancer cell lines could be a relevant model system. nih.gov

Design and Synthesis of Alanine, N-(3-fluorobenzoyl)-2-methyl- Derivatives as Specific Chemical Probes

To facilitate the study of its biological function, derivatives of "Alanine, N-(3-fluorobenzoyl)-2-methyl-" would be designed as chemical probes. These are specialized molecules that allow for the visualization, identification, or isolation of the compound's molecular targets. nih.gov

Types of chemical probes that could be developed include:

Affinity-Based Probes: These probes typically contain a reactive group that can form a covalent bond with the target protein upon binding. This allows for the permanent "tagging" of the target, which can then be isolated and identified using techniques like mass spectrometry.

Fluorescent Probes: By attaching a fluorescent dye to the molecule, its localization within a cell can be visualized using fluorescence microscopy. This can provide valuable information about where the compound is acting.

Photoaffinity Probes: These probes incorporate a photoreactive group, such as a benzophenone (B1666685) or diazirine. researchgate.net Upon exposure to UV light, the probe forms a covalent bond with its binding partner, allowing for the capture of even transient interactions in a cellular context. nih.govbeilstein-journals.org

The design of such a probe would involve strategically placing a linker and a functional group onto the parent molecule in a position that does not disrupt its biological activity.

Probe Type Functional Group Linker Application
Affinity ProbeAlkyne or AzidePolyethylene glycol (PEG)Target identification via click chemistry
Fluorescent ProbeFluorescein or RhodamineAlkyl chainCellular imaging
Photoaffinity ProbeBenzophenoneAmino acidCapturing protein-ligand interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-fluorobenzoyl)-2-methylalanine, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves coupling 3-fluorobenzoyl chloride with 2-methylalanine under Schotten-Baumann conditions. Key steps include:

  • Reagents : Use anhydrous DCM as solvent, triethylamine (TEA) as a base, and controlled temperature (0–5°C) to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention time to standards. Mass spectrometry (ESI-MS) and 1H^1H-NMR (in CDCl3_3) confirm molecular weight and structural integrity .

Q. How can crystallographic data resolve structural ambiguities in N-(3-fluorobenzoyl)-2-methylalanine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example:

  • Crystallization : Grow crystals via slow evaporation from ethanol/water mixtures.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 150 K to reduce thermal motion artifacts.
  • Refinement : SHELXL software refines positional and displacement parameters. Key metrics: R-factor < 0.05, data-to-parameter ratio > 10.0 .

Q. What spectroscopic techniques differentiate positional isomers of fluorobenzoyl-substituted alanines?

  • Methodological Answer :

  • 19F^{19}F-NMR : Distinct chemical shifts for ortho vs. meta fluorine (e.g., δ −112 ppm for meta-F in 3-fluorobenzoyl vs. δ −118 ppm for ortho-F).
  • IR Spectroscopy : C=O stretching frequencies vary slightly (1680–1700 cm1^{-1}) due to electronic effects of fluorine substitution.
  • High-Resolution MS : Exact mass (<±2 ppm) discriminates isomers with identical molecular formulas .

Advanced Research Questions

Q. How does the meta-fluorine substituent influence the compound’s binding affinity in enzyme inhibition studies?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases). The meta-F group enhances hydrophobic interactions in binding pockets.
  • Free Energy Calculations : MM-PBSA analysis quantifies contributions of fluorine to binding energy (ΔG ~ −2.3 kcal/mol).
  • Experimental Validation : Competitive inhibition assays (IC50_{50}) with/without fluorine substitution reveal 2–3× potency enhancement .

Q. What strategies mitigate racemization during N-(3-fluorobenzoyl)-2-methylalanine synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use L-proline as a catalyst to retain stereochemistry during acylation.
  • Low-Temperature Coupling : Conduct reactions at −20°C to slow base-induced racemization.
  • Chiral HPLC : Monitor enantiomeric excess (ee) using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .

Q. How do solvent polarity and pH affect the stability of the 3-fluorobenzoyl-alanine amide bond?

  • Methodological Answer :

  • Kinetic Studies : Track hydrolysis via UV-Vis (λ = 260 nm) in buffers (pH 2–12).
  • Data : Hydrolysis rate increases 10× at pH > 10 due to hydroxide ion attack. Polar aprotic solvents (DMF, DMSO) stabilize the amide bond (t1/2_{1/2} > 48 hrs).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) identify transition states for hydrolysis .

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